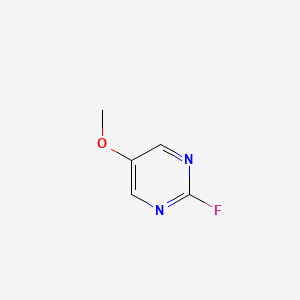
1-bromo-3,5-bis(difluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4 It is a halogenated benzene derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring
Applications De Recherche Scientifique
1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
1-Bromo-3,5-bis(difluoromethyl)benzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary target of 1-bromo-3,5-bis(difluoromethyl)benzene is the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its target by acting as a precursor in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . The resulting changes include the stabilization of highly electrophilic organic and organometallic cations .
Biochemical Pathways
The compound’s role in preparing the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion suggests it may influence pathways involving electrophilic organic and organometallic cations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of electrophilic organic and organometallic cations . This stabilization is achieved through the compound’s role in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-bis(difluoromethyl)benzene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds[][2].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical conditions[][2].
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules[][2].
Comparaison Avec Des Composés Similaires
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.
3,5-Difluorobromobenzene: Contains fluorine atoms instead of difluoromethyl groups.
1-Bromo-4-(difluoromethyl)benzene: Similar but with the difluoromethyl group in a different position on the benzene ring.
Propriétés
Numéro CAS |
1379370-60-1 |
|---|---|
Formule moléculaire |
C8H5BrF4 |
Poids moléculaire |
257 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



